4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane” is an organic compound that contains borate and sulfonamide groups . It is also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Scientific Research Applications
Synthesis of Modified Boronic Acid Derivatives
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives have been utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds have shown inhibitory activity against serine proteases, including thrombin, which is significant in the study of blood clotting and related disorders (Spencer et al., 2002).
Applications in Organic Synthesis
This compound is instrumental in the synthesis of various novel stilbene derivatives, which have potential applications in creating new materials for Liquid Crystal Display (LCD) technology and as therapeutic agents for Neurodegenerative diseases (Das et al., 2015).
Developing Silicon-Based Drugs
A derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has been used as a building block for synthesizing biologically active silicon-based drugs, showcasing its utility in medicinal chemistry (Büttner et al., 2007).
Crystal Structure and Conformational Analysis
Studies involving crystal structure and Density Functional Theory (DFT) calculations of compounds containing this dioxaborolane highlight its importance in understanding molecular structures and physicochemical properties, which are fundamental in the development of new chemical entities (Huang et al., 2021).
Novel Synthesis Methods
The compound is central to developing new synthetic methods, such as a scalable process for preparing key propargylation reagents, which are crucial in organic synthesis and drug development (Fandrick et al., 2012).
Application in Synthesizing Lipogenic Inhibitors
It has been used in the synthesis of pinacolyl boronate-substituted stilbenes, showing potential as novel lipogenic inhibitors, which can be significant in the study and treatment of metabolic diseases (Das et al., 2011).
Electrochemical Studies
Electrochemical studies of compounds derived from this dioxaborolane provide insights into the reactions and properties of sulfur-containing organoboron compounds, which is valuable in electrochemistry and materials science (Tanigawa et al., 2016).
Application in Cell Studies
A derivative, 4-PYB, has been used in detecting hydrogen peroxide in living cells, demonstrating its application in biological and biochemical research (Nie et al., 2020).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylprop-2-enyl)-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h1,7H2,2-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUSJINKGBXOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456546 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167773-10-6 | |
Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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